molecular formula C4H3N3O2S B13106284 2-(2-Nitrovinyl)-1,3,4-thiadiazole

2-(2-Nitrovinyl)-1,3,4-thiadiazole

Cat. No.: B13106284
M. Wt: 157.15 g/mol
InChI Key: KRBDGWFFTIGWDQ-OWOJBTEDSA-N
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Description

2-(2-Nitrovinyl)-1,3,4-thiadiazole (CAS: 948905-60-0) is a nitro-functionalized heterocyclic compound with a 1,3,4-thiadiazole core. This compound is of interest due to the nitro group's ability to modulate electronic properties and enhance interactions with biological targets, such as enzymes or microbial membranes .

Properties

Molecular Formula

C4H3N3O2S

Molecular Weight

157.15 g/mol

IUPAC Name

2-[(E)-2-nitroethenyl]-1,3,4-thiadiazole

InChI

InChI=1S/C4H3N3O2S/c8-7(9)2-1-4-6-5-3-10-4/h1-3H/b2-1+

InChI Key

KRBDGWFFTIGWDQ-OWOJBTEDSA-N

Isomeric SMILES

C1=NN=C(S1)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=NN=C(S1)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrovinyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with nitroethene. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the nitrovinyl group. The reaction conditions often include moderate temperatures (around 50-70°C) and solvents like ethanol or methanol to dissolve the reactants and promote the reaction.

Industrial Production Methods: On an industrial scale, the production of 2-(2-Nitrovinyl)-1,3,4-thiadiazole may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: 2-(2-Nitrovinyl)-1,3,4-thiadiazole can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of nitro-substituted thiadiazole derivatives.

    Reduction: The nitro group in 2-(2-Nitrovinyl)-1,3,4-thiadiazole can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrovinyl group can be replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride; reactions are usually performed in ethanol or methanol at room temperature.

    Substitution: Amines, thiols; reactions often require mild heating and solvents like dichloromethane or acetonitrile.

Major Products:

    Oxidation: Nitro-substituted thiadiazole derivatives.

    Reduction: Amino-substituted thiadiazole derivatives.

    Substitution: Various substituted thiadiazole compounds depending on the nucleophile used.

Scientific Research Applications

2-(2-Nitrovinyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(2-Nitrovinyl)-1,3,4-thiadiazole exerts its effects involves interactions with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in the modulation of cellular pathways, influencing processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Features

  • Nitrovinyl vs. Amino Substituents: Unlike 2-amino-1,3,4-thiadiazoles (e.g., 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine), which exhibit broad biological activity (antitumor, antibacterial) due to hydrogen-bonding capabilities , the nitrovinyl group in 2-(2-nitrovinyl)-1,3,4-thiadiazole introduces strong electron-withdrawing effects.
  • Aryl and Heteroaryl Derivatives :
    Compounds like 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole () combine thiadiazole with aryl groups, enhancing π-π stacking interactions. In contrast, the nitrovinyl substituent may prioritize redox activity over aromatic interactions .

Antimicrobial Activity

  • Nitrovinyl vs. Aryl Derivatives: highlights 1,3,4-thiadiazoles with aryl substituents (e.g., 4-nitrophenyl) showing potent activity against E. coli, B. mycoides, and C. albicans. However, nitro groups in related compounds (e.g., nitroimidazoles) are known to disrupt microbial DNA via radical intermediates .
  • Carboxamide Derivatives: Compounds like N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino] acetamide () achieve 100% anticonvulsant efficacy, suggesting carboxamide substituents enhance CNS activity. Nitrovinyl derivatives may lack this due to reduced hydrogen-bonding capacity .

Anticancer Activity

  • Nitrovinyl vs. Triazolyl-Anilino Derivatives: identifies 2-(3,4-dichloroanilino)-5-[4-(3,3-dimethyltriazol-1-yl)phenyl]-1,3,4-thiadiazole (IC50: 6.3 μM) as more potent than 5-fluorouracil against MGC803 gastric cancer cells. Nitrovinyl derivatives could exhibit comparable or superior activity if the nitro group facilitates DNA alkylation or topoisomerase inhibition .
  • Amino Derivatives: 2-Amino-1,3,4-thiadiazoles show antitumor activity via carbonic anhydrase inhibition (). The nitrovinyl group’s electron-withdrawing nature might redirect activity toward alternative targets, such as nitroreductases .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups :
    Nitro and nitrovinyl groups enhance electrophilicity, favoring interactions with electron-rich biological targets (e.g., microbial enzymes or DNA). This contrasts with electron-donating groups (e.g., methoxy in ), which improve solubility and receptor binding .

  • Hybrid Derivatives :
    Compounds combining thiadiazole with benzothiazole () or imidazoheterocycles () exhibit dual hydrophobic and hydrogen-bonding interactions. Nitrovinyl derivatives may lack this versatility but offer unique redox properties .

Data Tables

Table 1: Antimicrobial Activity of Selected Thiadiazole Derivatives

Compound Class Target Microbes Efficacy (%) Reference
Aryl-substituted thiadiazoles E. coli, B. mycoides 70–90
Carboxamide derivatives C. albicans 100
Nitroimidazole-thiadiazoles Leishmania spp. IC50: 1.2 μM

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound Structure Cancer Cell Line IC50 (μM) Reference
2-(3,4-Dichloroanilino)-thiadiazole MGC803 6.3
5-Fluorouracil (Control) MGC803 8.5

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